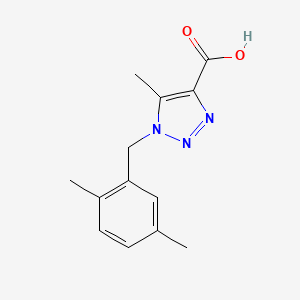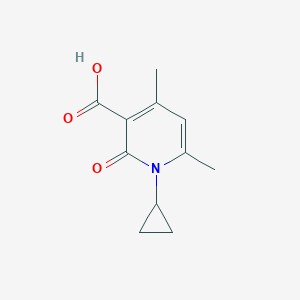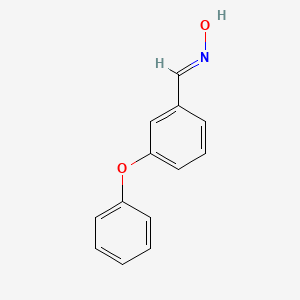
3-Phenoxybenzaldehyde oxime
Vue d'ensemble
Description
3-Phenoxybenzaldehyde oxime (3-PB-O) is a chemical compound belonging to the oxime family, which is a type of organic compound containing a carbonyl group and a hydroxyl group. 3-PB-O is a colorless liquid with a faint odor and has a melting point of -13.6 °C and a boiling point of 158.1 °C. It is used in a variety of scientific research applications, including biochemistry, physiology, and laboratory experiments.
Applications De Recherche Scientifique
Synthesis of Novel Compounds
3-Phenoxybenzaldehyde oxime is employed in the synthesis of novel compounds. Epishina et al. (1997) used an oxime derivative (3-amino-5-nitrobenzaldehyde oxime) as a starting compound for synthesizing novel diaryl- and arylnitrofuroxans. This highlights the utility of oxime derivatives in the synthesis of complex organic compounds with potential applications in various fields (Epishina, Ovchinnikov, & Makhova, 1997).
Intermediate for Biocide Production
Kauß (2003) discussed the use of 3-phenoxybenzyl compounds, including this compound, as intermediates in the production of biocides. The preparation and novel synthesis methods of these compounds were elaborated, indicating their significant role in the development of biocidal products (Kauß, 2003).
Colorimetric Detection Method
Ye et al. (2018) developed a colorimetric method for detecting 3-Phenoxybenzaldehyde, a metabolite of pyrethroid pesticides, using molecularly imprinted polymers. This research demonstrates the potential of this compound in environmental monitoring and pesticide detection, emphasizing its application in developing sensitive detection methods for harmful substances (Ye et al., 2018).
Hygienic Regulation in the Atmosphere
Research by Iskandarova ShT (1996) and S. Iskandarova (1996) estimated the odour threshold and maximum permissible concentration of 3-phenoxybenzaldehyde in the ambient air, classifying it under a specific hazard class. This work is critical for understanding the environmental impact and necessary regulatory measures for compounds like this compound in atmospheric conditions (Iskandarova ShT, 1996), (S. Iskandarova, 1996).
Reactivity in Peptide Synthesis
Hayashi and Shimizu (1983) explored the use of esters of N-protected amino acids with aromatic o-hydroxy oximes, including those derived from this compound, in peptide synthesis. This study suggests the potential of these compounds in advanced biochemical applications, particularly in peptide and protein engineering (Hayashi & Shimizu, 1983).
Biosensor Development
Esquivel-Blanco et al. (2021) proposed using a thin-film gold electrode modified with laccases for electrochemically detecting 3-Phenoxybenzaldehyde. This innovative approach signifies the role of this compound in biosensor development, especially for monitoring human exposure to specific environmental contaminants (Esquivel-Blanco et al., 2021).
Mécanisme D'action
Target of Action
The primary target of 3-Phenoxybenzaldehyde oxime is acetylcholinesterase (AChE) . AChE is a critical enzyme in the nervous system that breaks down acetylcholine, a neurotransmitter involved in transmitting signals in the nervous system. By targeting AChE, this compound can influence nerve signal transmission .
Mode of Action
This compound interacts with its target, AChE, through a process known as reactivation . The oxime moiety of the compound acts as a strong nucleophile, displacing the phosphoryl moiety from the enzyme . This reactivation process is essentially irreversible, leading to significant changes in the activity of AChE .
Biochemical Pathways
The action of this compound primarily affects the cholinergic pathway . By reactivating AChE, the compound can restore the breakdown of acetylcholine, thereby normalizing neurotransmission within this pathway .
Pharmacokinetics
This can impact their bioavailability within the central nervous system (CNS), potentially limiting their effectiveness .
Result of Action
The reactivation of AChE by this compound can lead to the normalization of acetylcholine levels in the nervous system . This can alleviate symptoms associated with disrupted acetylcholine metabolism, such as those seen in organophosphorus poisoning .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of a permanent cationic charge in oximes can make these compounds inefficient in crossing the BBB . This can limit their effectiveness in the CNS. Additionally, factors such as pH and temperature could potentially influence the stability and reactivity of the compound .
Analyse Biochimique
Biochemical Properties
3-Phenoxybenzaldehyde oxime interacts with various enzymes and proteins in biochemical reactions . Oximes, including this compound, have been reported to have significant roles as acetylcholinesterase reactivators . They have been associated with useful pharmaceutical properties, including compounds with antibacterial, anticancer, anti-arthritis, and anti-stroke activities .
Cellular Effects
In terms of cellular effects, this compound has been associated with potential immunotoxicity . It has been shown to produce cell cycle arrest, inhibition of cell differentiation, and generation of reactive oxygen species . Many oximes, including this compound, are kinase inhibitors and have been shown to inhibit over 40 different kinases .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules and changes in gene expression . It can be synthesized from benzaldehyde and hydroxylamine hydrochloride in the presence of a base . The reaction at room temperature in methanol gives 9% E-isomer and 82% Z-isomer .
Temporal Effects in Laboratory Settings
It is known that the compound is stable and can be stored at room temperature .
Metabolic Pathways
This compound is involved in the degradation pathway of deltamethrin, a pyrethroid insecticide . During this degradation, 3-Phenoxybenzaldehyde is one of the intermediate products .
Transport and Distribution
It is known that the compound is a solid at room temperature .
Subcellular Localization
It is known that the compound is a solid at room temperature .
Propriétés
IUPAC Name |
(NE)-N-[(3-phenoxyphenyl)methylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c15-14-10-11-5-4-8-13(9-11)16-12-6-2-1-3-7-12/h1-10,15H/b14-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBJVECPZAOPMNW-GXDHUFHOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C=NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)/C=N/O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Amino-2-{[(2-chlorophenyl)methylene]amino}-3-methoxyacrylonitrile](/img/structure/B3033914.png)
![2-Benzyl-2,8-diazaspiro[5.5]undecane dihydrochloride](/img/structure/B3033916.png)
![3-Bromo-6-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B3033919.png)
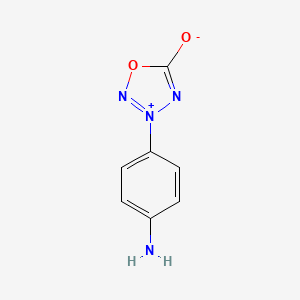
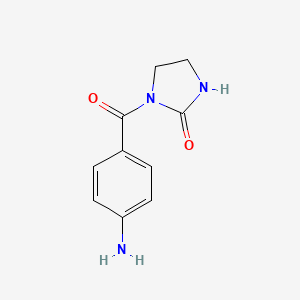
![1-[(2,4-dichlorobenzyl)oxy]-1H-imidazole](/img/structure/B3033922.png)
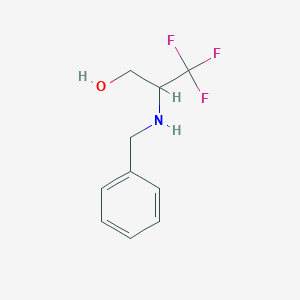
![methyl (Z)-2-benzamido-3-[[(Z)-2-benzamido-3-methoxy-3-oxoprop-1-enyl]carbamothioylamino]prop-2-enoate](/img/structure/B3033925.png)
![5-[(Dimethylamino)methyl]-3-methyl-1-benzofuran-2-carboxylic acid hydrochloride](/img/structure/B3033930.png)
![2-{[2-(3-Chlorophenyl)-2-hydroxyethyl]amino}-2-methylpropan-1-ol](/img/structure/B3033931.png)
